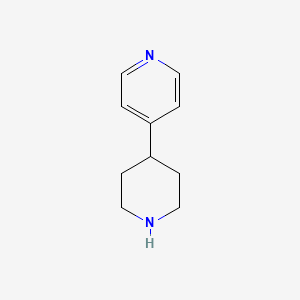

4-(Piperidin-4-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBWBVGQZFJTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360731 | |

| Record name | 4-(piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-45-3 | |

| Record name | 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(piperidin-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Piperidyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations for 4 Piperidin 4 Yl Pyridine

Classical and Modern Synthetic Routes

Nucleophilic Substitution Reactions for Core Formation

The formation of the 4-(piperidin-4-yl)pyridine scaffold can be accomplished through nucleophilic substitution reactions. One common strategy involves the reaction of a pyridine (B92270) derivative with a piperidine (B6355638) derivative. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed where a pyridine derivative reacts with a piperidine derivative in the presence of a palladium catalyst and a base.

A facile synthetic route to chiral 2-amino-4-piperidinyl pyridine derivatives involves the nucleophilic substitution of 2-amino-4-chloropyridine (B16104) with piperidine. tandfonline.com This reaction can achieve high yields, up to 96%, to form the key intermediate, 2-amino-4-piperidinyl pyridine. tandfonline.com The reaction conditions for this nucleophilic substitution have been optimized, as detailed in the table below. tandfonline.com

Table 1: Optimization of Nucleophilic Substitution of 2-Amino-4-chloropyridine with Piperidine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | N/A | 160 | 24 | 65 |

| 2 | N/A | 180 | 48 | 72 |

| 3 | N/A | 200 | 48 | 80 |

| 4 | N/A | 220 | 48 | 85 |

| 5 | N/A | 250 | 48 | 96 |

| 6 | DMF | 154 | 48 | 20 |

| 7 | NMP | 202 | 48 | 35 |

Data sourced from Zhang et al. (2012) tandfonline.com

Another example involves a multi-step synthesis of a key intermediate for the drug Crizotinib, which includes a nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with pyrazole. researchgate.net This is followed by hydrogenation of the resulting pyridine moiety to a piperidine. researchgate.net

Catalytic Hydrogenation and Reduction Strategies for Pyridine to Piperidine Conversion

The reduction of a pyridine ring to a piperidine ring is a fundamental transformation in the synthesis of this compound and its derivatives. This can be achieved through various catalytic hydrogenation methods.

Transition metals are widely used as catalysts for the hydrogenation of pyridines. mdpi.com The choice of catalyst can significantly influence the selectivity and efficiency of the reaction.

Palladium (Pd): Palladium on carbon (Pd/C) is a common catalyst for this transformation. d-nb.infogoogle.com In the synthesis of 4-phenylpiperidine (B165713) from 4-phenylpyridine (B135609), Pd/C was found to be a suitable catalyst, providing high selectivity for the desired product while minimizing over-hydrogenation to 4-cyclohexylpiperidine. d-nb.info A study on the continuous-flow hydrogenation of 4-phenylpyridine achieved a 96% selectivity for 4-phenylpiperidine at 87% conversion using a Pd/C catalyst. researchgate.net

Rhodium (Rh): Rhodium catalysts have shown high activity in pyridine hydrogenation. d-nb.info For instance, a rhodium catalyst demonstrated higher activity than palladium, platinum, or ruthenium in the hydrogenation of 4-phenylpyridine under specific conditions. d-nb.info Rhodium-catalyzed hydrogenation has also been utilized for fluorinated pyridines. mdpi.com

Ruthenium (Ru): Ruthenium-based nanocatalysts have been employed for the hydrogenation of pyridine derivatives. mdpi.com However, in some cases, ruthenium catalysts may lead to the formation of undesired byproducts. d-nb.info

Nickel (Ni): Nickel-based nanocatalysts are another option for the hydrogenation of pyridines. mdpi.com

Iridium (Ir): Iridium catalysts, particularly those with P,N-ligands, have been used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts. mdpi.com

Table 2: Comparison of Metal Catalysts for 4-Phenylpyridine Hydrogenation

| Catalyst (5 wt% on Carbon) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to 4-Cyclohexylpyridine (%) | Selectivity to Fully Saturated Product (%) |

|---|---|---|---|---|

| Rh | 40 | 85 | 6 | 9 |

| Pd | 40 | >99 | <1 | 0 |

| Pt | ≤5 (after 4h) | >99 | <1 | 0 |

| Ru | ≤5 (after 4h) | 85 | 15 | 0 |

Data represents initial batch reactor experiments. Sourced from Glasnov et al. (2017) d-nb.info

In recent years, organocatalysis has emerged as a metal-free alternative for the reduction of pyridines. dicp.ac.cnzendy.io Chiral Brønsted acids, such as binol phosphates, can catalyze the enantioselective reduction of pyridines. dicp.ac.cn This approach involves the activation of the pyridine through protonation by the Brønsted acid, forming a chiral ion pair. dicp.ac.cn A subsequent cascade hydrogenation, often using a Hantzsch dihydropyridine (B1217469) as the hydride source, leads to the formation of enantiomerically enriched piperidines. dicp.ac.cn This method has been shown to produce tetrahydropyridines and hexahydroquinolinones in good yields and with high enantioselectivities (up to 92% ee). dicp.ac.cn

Additionally, photochemical organocatalytic methods have been developed for the functionalization of pyridines. acs.orgrecercat.catnih.gov These methods utilize the reactivity of pyridinyl radicals generated through single-electron transfer (SET) reduction of pyridinium ions. acs.orgrecercat.catnih.gov

Mannich Reaction Applications in Piperidine Ring Formation

The Mannich reaction is a powerful tool for the construction of piperidine rings. researchgate.netrsc.org The nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine to form a β-nitroamine, is particularly versatile for synthesizing substituted piperidines. frontiersin.orgresearchgate.net

This reaction can be used to introduce stereocenters that control the final stereochemistry of the piperidine product. frontiersin.org For instance, a diastereoselective nitro-Mannich reaction between a β-aryl/heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine can produce β-nitro-amines with good selectivity. researchgate.net Subsequent reductive cyclization can then yield stereochemically pure piperidines. researchgate.net The first organocatalytic nitro-Mannich reaction to synthesize piperidines was described using a chiral thiourea (B124793) catalyst to obtain syn-β-nitroamines from nitroalkanes and N-Boc-imines with good diastereo- and enantioselectivity. frontiersin.org

Oxidative Amination of Alkenes in Piperidine Synthesis

The synthesis of piperidines can also be achieved through the oxidative amination of alkenes. nih.gov This method involves the cyclization of an alkene bearing a tethered nitrogen-containing group.

Palladium-catalyzed intramolecular aerobic oxidative amination of alkenes is a notable example. acs.orgorganic-chemistry.org A base-free Pd(DMSO)2(TFA)2 catalyst system enables the Wacker-type aerobic oxidative cyclization of alkenes with tethered sulfonamides to form various six-membered N-heterocycles, including piperidines. acs.orgorganic-chemistry.org This approach has been shown to be effective for synthesizing a range of substituted piperidines. organic-chemistry.org More recent developments have focused on the oxidative amination of simple olefins with Lewis basic amines, which has traditionally been challenging due to catalyst deactivation. nih.gov A combination of a palladium catalyst, 2,6-dimethyl-1,4-benzoquinone, and a phosphorous ligand has been shown to efficiently synthesize various allylamines, and intramolecular versions of this reaction can produce piperidine derivatives. nih.govresearchgate.net

Multi-component Reactions and Cascade Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound and its derivatives. These reactions combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. This strategy is highly valued in medicinal and combinatorial chemistry for its ability to rapidly generate libraries of structurally diverse compounds. bibliomed.org

A notable example is the one-pot, multi-component synthesis of highly functionalized piperidines. By reacting aromatic aldehydes, anilines, and β-ketoesters, researchers have successfully produced a variety of piperidine derivatives. semanticscholar.org The use of catalysts like phenylboronic acid has been shown to be effective in these syntheses, with optimal yields observed at specific catalyst concentrations. researchgate.net For instance, the reaction of benzaldehyde, aniline, and ethyl acetoacetate (B1235776) can be catalyzed by phenylboronic acid (10 mol%) in acetonitrile (B52724) at room temperature to afford the corresponding functionalized piperidine. researchgate.net

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. This approach is instrumental in building complex molecular architectures from simpler precursors. A stereoselective cascade involving the coupling and hydrogenation of pyridinium salts has been utilized to produce partially reduced piperidine intermediates. nih.gov Another innovative strategy combines an Ugi three-component reaction (Ugi-3CR) with an aza-Diels-Alder reaction, N-acylation, and aromatization to synthesize complex fused bis-heterocycles, which can be further functionalized. frontiersin.org This particular cascade process has been optimized using various catalysts, including Sc(OTf)₃, and reaction conditions such as microwave irradiation to improve yields. frontiersin.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals and as chiral catalysts. Stereoselective synthesis methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

Enantioselective Approaches Utilizing Chiral Ligands

Enantioselective synthesis often employs chiral catalysts or ligands to induce stereoselectivity. A facile method has been developed to produce novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives which can act as stereoselective catalysts. tandfonline.comresearchgate.net This approach involves the nucleophilic substitution of 2-amino-4-chloropyridine with piperidine to create the key intermediate, 2-amino-4-piperidinyl pyridine, with yields up to 96%. tandfonline.comresearchgate.net This intermediate is then reacted with N-protected L-prolyl chloride or (R)-1,1'-bi(2-naphthol) derivatives to achieve total control of enantioselectivity. tandfonline.comresearchgate.net

Rhodium-catalyzed asymmetric hydrogenation is another powerful tool. Chiral pyridine-aminophosphine ligands, synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds, have been successfully used in the iridium-catalyzed asymmetric hydrogenation of various substrates, achieving excellent enantioselectivity (up to 99% ee). rsc.org Similarly, rhodium-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones using chiral phosphoramidite (B1245037) ligands yields 2-aryl-4-piperidones with high enantioselectivity. researchgate.net

A chemo-enzymatic approach has also been developed for the asymmetric dearomatization of activated pyridines. This method uses a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov

Diastereoselective Control in Piperidin-4-one Synthesis

Diastereoselective synthesis aims to control the formation of stereoisomers that are not mirror images. In the context of piperidin-4-one synthesis, controlling the relative stereochemistry of substituents is paramount. A method for the diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control over the reaction's selectivity by simply altering the sequence of the reaction steps. researchgate.net

The hydrogenation of substituted pyridines often yields piperidines with specific diastereoselectivity. For instance, the use of a rhodium(I) complex with a ferrocene (B1249389) ligand in the hydrogenation of fluorinated pyridines resulted in all-cis-(multi)fluorinated piperidines. mdpi.com Similarly, a hydroboration/hydrogenation cascade of 2,3-disubstituted pyridines has been shown to be cis-selective. mdpi.com The reduction of unsaturated substituted piperidinones, followed by the reduction of the lactam group, can also lead to cis-configured 2,4-disubstituted 1-alkylpiperidines. mdpi.com

The Mannich condensation reaction is a classical method for synthesizing 2,6-diarylpiperidine-4-ones. chemrevlett.com By carefully selecting the reactants and conditions, specific diastereomers can be favored. For example, the synthesis of 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones results in a product where the piperidine ring adopts a chair conformation. chemrevlett.com

Table 1: Catalyst and Yields in the Synthesis of Piperidine Derivatives

| Reactants | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde, Aniline, Ethyl Acetoacetate | Phenylboronic Acid (10 mol%) | Acetonitrile | Functionalized Piperidine | 90 | researchgate.net |

| 2-Amino-4-chloropyridine, Piperidine | None | Autoclave | 2-Amino-4-piperidinyl pyridine | 96 | tandfonline.com |

| Arylboroxines, 2,3-Dihydro-4-pyridones | Rhodium/Phosphoramidite | Not Specified | 2-Aryl-4-piperidones | High | researchgate.net |

| N-Substituted Tetrahydropyridines | Amine Oxidase/Ene Imine Reductase | Not Specified | 3- and 3,4-Substituted Piperidines | Not Specified | acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is an area of active research.

Aqueous Phase Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of highly substituted piperidines has been successfully carried out in water via a one-pot multi-component condensation of aldehydes, amines, and β-ketoesters, using sodium lauryl sulfate (B86663) (SLS) as a recyclable and environmentally friendly catalyst. semanticscholar.org This method offers moderate to high yields with a simple workup procedure. semanticscholar.org It has also been demonstrated that the hydrogenation of substituted pyridines to piperidines can be performed in water, a significant improvement for synthesizing piperidine-based biologically active substances. mdpi.com

Solvent-Free and Solid-State Synthesis

Eliminating organic solvents is a key goal of green chemistry. Solvent-free synthesis, often facilitated by microwave irradiation or solid-supported reagents, can lead to shorter reaction times, higher yields, and reduced waste. rasayanjournal.co.in A catalyst- and solvent-free method has been developed for the synthesis of fused 4H-pyran derivatives under thermal heating, showcasing high atom economy and good-to-excellent yields. rsc.org The synthesis of piperidones from 2-cyanoacetamides and ketones has also been achieved under solvent-free conditions, promoted by piperidine itself. mdpi.com This multi-component reaction is regioselective and can produce both piperidones and spiropiperidinones. mdpi.com Furthermore, the one-pot condensation of acid hydrazide, ammonium (B1175870) acetate (B1210297), and dicarbonyl compounds on the surface of silica (B1680970) gel under microwave irradiation represents another green approach to synthesizing 1,2,4-triazines. rasayanjournal.co.in

Table 2: Green Chemistry Approaches to Piperidine Synthesis

| Reaction Type | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Multi-component Condensation | Sodium Lauryl Sulfate (SLS) | Water | Recyclable catalyst, simple workup | semanticscholar.org |

| Hydrogenation | Not Specified | Water | Environmentally benign solvent | mdpi.com |

| Fused 4H-Pyran Synthesis | Thermal Heating | Solvent-Free | High atom economy, no catalyst | rsc.org |

| Piperidone Synthesis | Piperidine | Solvent-Free | Regioselective, no external catalyst | mdpi.com |

| 1,2,4-Triazine Synthesis | Silica Gel/Microwave | Solvent-Free | Shorter reaction time, high yield | rasayanjournal.co.in |

Atom Economy and Waste Minimization Strategies

In the synthesis of this compound and its derivatives, principles of green chemistry are increasingly being applied to improve atom economy and minimize waste. A primary strategy is the use of catalysis, which is considered key to waste minimization. nih.gov For instance, the hydrogenation of pyridine precursors to form the piperidine ring is a fundamental process. mdpi.comnih.gov Modern approaches focus on developing highly efficient catalytic systems, including both metal-based and organocatalysts, to perform these reductions under milder conditions, thus saving energy and reducing byproducts. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a common method for forming the C-C bond between the pyridine and piperidine precursors. To enhance the environmental profile of these reactions, developments have focused on microwave-assisted, solvent-free, and ligand-free copper-catalyzed cross-couplings between halopyridines and nitrogen nucleophiles, which significantly reduce solvent waste and energy consumption. acs.org

Derivatization Strategies for Functionalization of the this compound Scaffold

The this compound structure is a versatile scaffold that allows for extensive functionalization at multiple positions, enabling the fine-tuning of its chemical and biological properties. Derivatization can be broadly categorized by modifications to the piperidine nitrogen, substitutions on the pyridine ring, or more complex transformations that introduce bridging units.

N-Alkylation and Acylation of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization through N-alkylation and N-acylation, as its nitrogen atom can act as a nucleophile. smolecule.com These reactions are fundamental for building a diverse library of derivatives.

N-Alkylation involves the reaction of the piperidine nitrogen with various alkylating agents. For example, treatment of a piperidine precursor with N-phenyl-2-chloroacetamide under basic conditions is a common N-alkylation strategy. afasci.com Similarly, 4-(aminomethyl)piperidine (B1205859) can be N-alkylated with 2-(pyridin-4-yl)ethyl bromide in the presence of a base like potassium carbonate. vulcanchem.com Quaternization of the piperidine nitrogen can also be achieved, for instance, by using benzyl (B1604629) halide, which can be a step in a multi-stage synthesis. google.com N-alkylation affects the molecule's properties; for example, methyl substitution on the piperidine nitrogen increases its basicity. smolecule.com

N-Acylation is another powerful tool for derivatization. The piperidine nitrogen can be readily acylated with acid chlorides or activated carboxylic acids. evitachem.com In one synthetic pathway, piperidin-4-ylmethanol is N-acylated using 1,3-thiazole-4-carbonyl chloride in dichloromethane (B109758) with a triethylamine (B128534) base. vulcanchem.com More advanced methods utilize coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to mediate the reaction between the piperidine and a carboxylic acid. nih.gov This approach has been used to create a wide range of N-acyl derivatives, including those with small hydrophobic groups or moieties containing a basic nitrogen to allow for salt formulation. nih.gov N-sulfonyl substitution is an analogous strategy, where reagents like sulfonyl chlorides react with the piperidine nitrogen to form sulfonamides, which can be considered isosteric replacements for amides. nih.gov

The following table summarizes various N-alkylation and acylation reactions on piperidine-based scaffolds.

| Reaction Type | Piperidine Precursor | Reagent | Conditions | Resulting Moiety | Reference |

| N-Alkylation | 4-cyanopiperidine | N-phenyl-2-chloroacetamide | Basic | N-[2-Oxo-2-(phenylamino)ethyl] | afasci.com |

| N-Alkylation | 4-(aminomethyl)piperidine | 2-(pyridin-4-yl)ethyl bromide | K₂CO₃ | N-[2-(Pyridin-4-yl)ethyl] | vulcanchem.com |

| N-Acylation | (Piperidin-4-yl)methanamine | Pyrazinoyl chloride | Pyridine, DCM | N-Pyrazinoyl | afasci.com |

| N-Acylation | 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | Various Carboxylic Acids | EDCI | N-Acyl | nih.gov |

| N-Acylation | Piperidin-4-ylmethanol | 1,3-Thiazole-4-carbonyl chloride | Et₃N, DCM | N-(1,3-Thiazole-4-carbonyl) | vulcanchem.com |

Substitution on the Pyridine Ring

The pyridine ring of the this compound scaffold can also be functionalized, though its reactivity is influenced by the electron-withdrawing nature of the ring nitrogen. chemicalbook.com The electron density at positions 2, 4, and 6 is lower than at positions 3 and 5. chemicalbook.com Consequently, the ring is generally susceptible to nucleophilic substitution at the 2-, 4-, and 6-positions and electrophilic substitution at the 3- and 5-positions. chemicalbook.com

Nucleophilic Aromatic Substitution (SNAr) is particularly effective when a good leaving group, such as a halide, is present on the pyridine ring. google.com For instance, a fluorine atom on the ring can act as a leaving group in reactions with nucleophiles. evitachem.com The synthesis of 2-Methoxy-4-(piperidin-4-yl)pyridine can be achieved by introducing a methoxy (B1213986) group at the 2-position via a nucleophilic substitution reaction, often using methanol (B129727) with a catalyst. evitachem.com The reactivity of the ring towards nucleophiles can be significantly enhanced by converting the pyridine to its N-oxide or a quaternary salt, which further decreases electron density at the 2- and 4-positions. google.com

Electrophilic Aromatic Substitution on the pyridine ring is generally more difficult than on benzene (B151609) and typically requires harsh conditions. chemicalbook.com However, these reactions, such as nitration and halogenation, can be achieved and will direct substituents to the 3- and/or 5-positions. chemicalbook.com The presence of activating groups on the ring can facilitate electrophilic substitution. evitachem.com

Introduction of Bridging Units

A more advanced derivatization strategy involves the introduction of bridging units to create rigid, bicyclic structures from the this compound scaffold. These modifications can lock the molecule into specific conformations, which is highly valuable for optimizing interactions with biological targets. vulcanchem.com

One notable example is the synthesis of 2,4-bridged piperidine derivatives, such as the 2-azabicyclo[3.3.1]nonane system. unipa.it This type of structure can be generated through multi-step sequences that might involve intramolecular cyclization reactions. For instance, a suitably functionalized piperidine could undergo a reductive amination cascade to form a new ring system fused to the original piperidine. unipa.it While complex, these strategies offer access to unique chemical space and can lead to compounds with highly specific pharmacological profiles.

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic pathways.

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies and reaction pathway analysis provide deep insights into how chemical transformations occur. For complex, multi-step syntheses, kinetic profiles can help identify rate-limiting steps and transient intermediates. nih.gov For example, in the synthesis of piperidine from furfural, kinetic analysis of the reaction cascade showed the initial formation of a Schiff base, which was then rapidly consumed to produce furfurylamine, followed by hydrogenation and ring rearrangement to yield the final piperidine product. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms. DFT can be used to model the conformational preferences of the piperidine ring, which typically adopts a chair conformation to minimize strain. smolecule.com Such calculations have shown a significant energy difference (e.g., 5.8 kcal/mol) between chair and boat conformers, confirming the dominance of the chair form. smolecule.com These models also help explain how substituents influence the molecule's electronic properties and reactivity. For instance, the use of Hammett substituent constants, combined with molecular orbital calculations, can quantify the electron-withdrawing effects of substituents like chlorine on the pyridine ring, explaining their influence on the transition states in SNAr reactions. smolecule.com

Spectroscopic techniques are also vital for pathway analysis. Variable-temperature NMR, for example, can be used to measure rotational barriers around bonds, providing data on conformational dynamics. smolecule.com In some cases, detailed NMR studies can be used to probe for the existence of specific intermediates; a study on the formation of related oxazolo[3,4-a]pyridines mechanistically ruled out an enamine intermediate and instead suggested a pathway proceeding through a hemiaminal and an iminium ion. acs.org Furthermore, NMR titration can be used to determine the pKa values of the different nitrogen atoms (piperidine vs. pyridine), revealing which site is protonated first, which is a key aspect of its reactivity in acid-base catalyzed reactions. nih.gov

Theoretical and Computational Investigations of 4 Piperidin 4 Yl Pyridine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of 4-(Piperidin-4-yl)pyridine and its analogs. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine molecular geometries, electronic distributions, and spectroscopic properties. researchgate.netresearchgate.net These calculations are pivotal for predicting reaction mechanisms, stability, and potential reactive sites within the molecule. nih.gov

Density Functional Theory (DFT) has become a primary computational method for studying piperidine (B6355638) and pyridine-containing compounds due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are used to explore geometric parameters, electronic properties, and nonlinear optical (NLO) properties. nih.govtandfonline.com The B3LYP functional combined with various basis sets, such as 6-311G(d,p) or 6-311++G(d,p), is frequently utilized for optimizing molecular geometries and calculating key molecular properties. researchgate.netnih.govbohrium.com For derivatives, DFT can elucidate the electronic effects of substituents. For instance, in 2,6-dichloro-4-(piperidin-4-yl)pyridine, the strong electron-withdrawing nature of chlorine atoms significantly perturbs the electronic system of the pyridine (B92270) ring. smolecule.com DFT calculations have also been used to confirm that the piperidine ring in such compounds preferentially adopts a chair conformation, which is energetically more favorable than the boat conformer. smolecule.com

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and kinetic stability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for characterizing molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

Calculations on related piperidone and piperidine derivatives show that charge transfer interactions occur within the molecules. nih.govresearchgate.netahievran.edu.tr Global reactivity parameters, including chemical hardness, softness, and electrophilicity, are often derived from HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govacs.org For many piperidine derivatives, DFT calculations using the B3LYP functional are employed to determine these values. asianpubs.org

| Compound Type | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| 4-Piperidone | B3LYP/6-311+G(3df,2p) | - | - | - | researchgate.netahievran.edu.tr |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidine-4-ylidene)-2-phenyl-hydrazine | B3LYP/6-311G(d,p) | -5.46 | -1.63 | 3.83 | asianpubs.org |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-methylpiperidine-4-ylidene)-2-phenylhydrazine | B3LYP/6-311G(d,p) | -5.45 | -1.62 | 3.83 | asianpubs.org |

| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivative | B3LYP/6-311G(d,p) | - | - | ~3.3-3.6 | nih.govacs.org |

| Compound | Method | Dipole Moment (Debye) | Source |

|---|---|---|---|

| 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid | DFT/B3LYP/6–311++G(d,p) | 4.30 | researchgate.net |

| 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid | HF/6–311++G(d,p) | 3.57 | researchgate.net |

| 2-acetylpyridinenicotinichydrazone | B3LYP/6-311++G(2d,2p) | 5.43 | epstem.net |

| 2-acetylpyridinenicotinichydrazone | HF/6-311++G(2d,2p) | 5.73 | epstem.net |

Hartree-Fock (HF) is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.netscribd.com While often used as a starting point for more advanced calculations, HF methods are also employed for direct comparison with DFT results. researchgate.net Studies on piperidine and its simple derivatives have compared results from HF and DFT methods. researchgate.net For example, in the vibrational analysis of piperidine and 4-methylpiperidine, DFT (B3LYP) calculations showed better agreement with experimental values than scaled HF results. researchgate.net Similarly, for 4-piperidone, DFT-B3LYP calculations were found to be more reliable for vibrational studies than ab initio HF calculations. researchgate.netahievran.edu.tr Despite this, HF remains a valuable tool, and molecular properties like geometry, vibrational frequencies, and electronic shifts are often calculated at both the HF and DFT levels for a comprehensive theoretical analysis. researchgate.net

Ab initio methods, meaning "from the beginning," compute properties based on first principles without using experimental data, aside from fundamental physical constants. libretexts.org The Hartree-Fock method is the most common type of ab initio calculation. scribd.com These methods can be computationally intensive, limiting their application to smaller systems. libretexts.org

Semi-empirical methods offer a computationally faster alternative by incorporating experimental parameters to simplify calculations, particularly the electron-electron repulsion integrals. scribd.comrsc.org These methods are derived from HF or DFT and are about 2-3 orders of magnitude faster than standard DFT, making them suitable for very large molecular systems. rsc.org For piperidine derivatives, semi-empirical methods like AM1 and PM3 have been used to calculate properties such as heats of formation, total energy, HOMO-LUMO gaps, and dipole moments. researchgate.net Another semi-empirical method, PM6, available in packages like MOPAC, has been used to calculate the dipole moment of isothiazolo[4,5-b]pyridine derivatives. rsc.org While less accurate than ab initio or DFT methods, semi-empirical approaches are valuable for rapid screening and studying large systems where higher-level calculations are not feasible. scribd.comrsc.org

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on conformational flexibility and intermolecular interactions, which are critical for understanding how a molecule like this compound might interact with biological targets. nih.govresearchgate.netnih.gov

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound and its derivatives is a key determinant of their biological activity. The bipiperidine backbone, in particular, grants these molecules significant conformational flexibility, allowing them to adopt various shapes to fit into protein binding sites.

Solvation Effects and Protonation State Analysis

The behavior of this compound in a biological environment is heavily influenced by its interaction with the surrounding solvent, typically water. Solvation models are used to computationally simulate these effects, providing a more realistic picture of the molecule's properties in solution. These models help in understanding how water molecules can form hydrogen bonds with the nitrogen atoms of the piperidine and pyridine rings, thereby stabilizing certain conformations and influencing the molecule's solubility and transport properties.

Protonation state analysis is equally critical, as the charge of the molecule can dramatically affect its ability to interact with a protein target. The piperidine and pyridine nitrogens can be protonated at physiological pH, and computational pKa calculations are employed to predict the likelihood of these events. The protonation state influences the molecule's ability to act as a hydrogen bond donor and to form ionic interactions, which are often key components of high-affinity binding. Understanding the interplay between solvation and protonation is essential for accurately predicting how these molecules will behave in the complex environment of the human body.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a powerful computational technique used to predict how a ligand, such as a this compound derivative, will bind to a protein's active site. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations can predict the preferred orientation of a ligand within a binding pocket, known as the binding mode. For derivatives of this compound, these simulations have been used to explore interactions with a variety of protein targets. For example, docking studies have been conducted on derivatives targeting the ATP-binding cassette (ABC) transporter ABCB1, which is involved in multidrug resistance. nih.gov These studies help to visualize how the molecule fits into the binding site and which parts of the molecule are most important for binding. nih.gov

In addition to predicting the binding mode, docking programs can also estimate the binding affinity, which is a measure of how strongly the ligand binds to the protein. This is often expressed as a binding energy score, with lower (more negative) values indicating stronger binding. For instance, in a study of a 1,4'-bipiperidine derivative, a binding energy of -9.2 kcal/mol was calculated for its interaction with the PA-PB1 polymerase, suggesting a strong and stable interaction. vulcanchem.com These predictions of binding affinity are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. smolecule.com

Table 1: Predicted Binding Affinities of Selected Piperidine Derivatives

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 1,4'-Bipiperidine Derivative | PA-PB1 Polymerase | -9.2 vulcanchem.com |

| Piperidine-based BACE-1 Inhibitors | BACE-1 | Not specified, but showed good interaction mdpi.com |

| 4-Benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Protease | Not specified, but showed efficient interaction nih.gov |

A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's affinity and selectivity. For derivatives of this compound, several types of interactions are commonly observed:

Hydrogen Bonding: The nitrogen atoms in the piperidine and pyridine rings, as well as other functional groups, can act as hydrogen bond acceptors or donors. For example, the ketone oxygen of a 1,4'-bipiperidine derivative was shown to form a hydrogen bond with the amino acid residue Asn363. vulcanchem.com In another case, a derivative formed hydrogen bonds with Thr115 and Ser196. nih.gov These interactions are highly directional and play a major role in determining the specificity of binding.

Ionic Interactions: When the piperidine or pyridine nitrogen is protonated, it carries a positive charge and can form strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate or glutamate (B1630785). These long-range electrostatic interactions are powerful drivers of molecular recognition.

Hydrophobic and van der Waals Interactions: The nonpolar parts of the molecule, such as the hydrocarbon backbone of the piperidine ring, can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. nih.gov For example, a piperidine-based BACE-1 inhibitor was found to have van der Waals interactions with catalytic dyad residues Asp32 and Asp228. mdpi.com

Table 2: Key Interacting Residues for Piperidine Derivatives with Protein Targets

| Derivative | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1,4'-Bipiperidine Derivative | PA-PB1 Polymerase | Asn363 vulcanchem.com | Hydrogen Bonding vulcanchem.com |

| Piperidine-based BACE-1 Inhibitor | BACE-1 | Asp32, Asp228 mdpi.com | van der Waals, pi-anion, halogen fluorine, carbon-hydrogen bonding mdpi.com |

| N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)-piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide | G-protein Coupled Receptor | Thr115, Ser196 nih.gov | Hydrogen Bonding nih.gov |

| N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)-piperazin-1-yl)butyl)imidazo[1,2-a]pyridine-2-carboxamide | G-protein Coupled Receptor | Ile183, Val189, Val350 nih.gov | Hydrophobic Interactions nih.gov |

Pharmacoinformatics and Chemoinformatics

Pharmacoinformatics and chemoinformatics are disciplines that apply computational methods to analyze and predict the properties of chemical compounds and their interactions with biological systems. researchgate.net These approaches are essential for modern drug discovery, enabling the efficient screening of large compound libraries and the optimization of lead compounds.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For piperidine derivatives, QSAR studies have been successfully applied to model a range of biological activities. nih.govtandfonline.com For example, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti, the mosquito vector for several diseases. researchgate.netfigshare.com In these studies, 2D topological descriptors, which encode information about the connectivity of atoms in the molecule, were used to build multiple linear regression (MLR) and support vector machine (SVM) models. researchgate.netfigshare.com These models achieved high predictive accuracy, with determination coefficients (r²) greater than 0.85 on the training sets. nih.govresearchgate.netfigshare.com

Another study focused on developing QSAR models for furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 kinase, a target in cancer therapy. tandfonline.com This work utilized 3D and 2D autocorrelation descriptors and a genetic algorithm for descriptor selection to build robust MLR models. tandfonline.com The resulting models were not only able to predict the inhibitory activity against Akt1 but also the antiproliferative activity against human cancer cell lines. tandfonline.com Such QSAR models are invaluable tools for guiding the design of new piperidine derivatives with improved potency and desired biological profiles. tandfonline.com

Table 3: QSAR Modeling Studies on Piperidine Derivatives

| Derivative Class | Biological Activity | Modeling Techniques | Key Findings |

|---|---|---|---|

| Piperidine Derivatives | Toxicity against Aedes aegypti | OLS-MLR, SVM, PPR, RBFNN, GRNN, k-NN nih.govresearchgate.netfigshare.com | 2D topological descriptors were effective in predicting toxicity; MLR and SVM models showed high predictive power (r² > 0.85). nih.govresearchgate.netfigshare.com |

| Furan-pyrazole Piperidine Derivatives | Akt1 Inhibition, Antiproliferative Activity | GA-MLR tandfonline.com | 3D and 2D autocorrelation descriptors were used to build robust models for predicting anticancer activity. tandfonline.com |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (in silico)

In silico ADMET prediction is a critical component in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of new chemical entities. For derivatives of the this compound scaffold, computational tools are frequently employed to evaluate their potential as drug candidates. These studies predict a range of properties, including oral bioavailability, blood-brain barrier (BBB) permeability, and general drug-likeness.

Research on various piperidine and pyridine derivatives has shown that in silico models can effectively forecast their ADMET profiles. For instance, studies on novel piperidin-4-one derivatives indicated that most of the synthesized compounds exhibited good drug scores and favorable druglikeness properties based on computational analysis. benthamdirect.com Similarly, when novel pyridine derivatives were designed as SHP2 inhibitors, in silico ADMET prediction was used to evaluate their pharmacokinetic characteristics. sci-hub.se The results of these computational analyses confirmed that the designed compounds were generally drug-like and predicted to have low side effects. sci-hub.se

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling further bridges the gap between a compound's concentration and its biological effect. For complex molecules incorporating the piperidin-4-yl moiety, such as the hedgehog signaling pathway inhibitor TAK-441, PK/PD models have been constructed to describe the relationship between plasma concentrations and target engagement in both tumor and surrogate tissues. nih.govresearchgate.net These models utilize indirect response and tumor growth inhibition equations to estimate key parameters like IC50 values for target modulation. nih.govresearchgate.net Such quantitative approaches are vital for translating preclinical data and predicting effective concentrations. researchgate.net

The general findings from in silico ADMET predictions for compounds containing the this compound scaffold are summarized in the table below.

| ADMET Parameter | General Predicted Outcome for Derivatives | Significance in Drug Design |

|---|---|---|

| Drug-Likeness | Generally favorable; compounds often adhere to established rules like Lipinski's Rule of Five. benthamdirect.comsci-hub.se | Indicates that the scaffold is a good starting point for developing orally available drugs. |

| Oral Bioavailability | Predicted to be good for many derivatives. researchgate.net | Crucial for administration and patient compliance. |

| Aqueous Solubility | Calculated to be within acceptable ranges for drug development. sci-hub.se | Affects absorption and formulation possibilities. |

| Blood-Brain Barrier (BBB) Penetration | Variable; can be modulated through structural modifications. sci-hub.se | A key parameter for CNS-targeting drugs, while non-penetration is desired for peripherally acting agents. |

| Hepatotoxicity | Often predicted to be low. sci-hub.se | Early prediction helps in avoiding compounds likely to cause liver injury. |

Virtual Screening and Library Design

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. arxiv.org The this compound scaffold is frequently utilized in the design of compound libraries for virtual screening campaigns due to its favorable physicochemical properties and its presence in known bioactive molecules.

Both ligand-based and structure-based VS methods are applied. Ligand-based methods use the knowledge of known active compounds to identify others with similar properties, while structure-based screening involves docking candidate molecules into the three-dimensional structure of a biological target. frontiersin.org In the context of CNS diseases, for example, virtual screening of libraries containing piperidine and pyridine derivatives has been used to identify polypharmacological agents that can interact with multiple targets. frontiersin.org

A notable application is the use of collaborative virtual screening, where multiple proprietary pharmaceutical libraries are probed in parallel. acs.org In one such effort targeting Trypanosoma cruzi, the causative agent of Chagas Disease, virtual screening helped expand the structure-activity relationship around initial hits. lshtm.ac.uk This led to the exploration of variations at the 4-position of a quinazoline (B50416) core with different heterocyclic rings, including piperidine, to balance inhibitory activity. acs.orglshtm.ac.uk

The process often involves several stages:

Library Design: Creation of a virtual library of compounds based on the this compound scaffold or including it as a key fragment. This can involve enumerating possible substitutions at various positions on both the piperidine and pyridine rings.

Filtering: The library is often filtered based on physicochemical properties to ensure drug-likeness, removing compounds that are unlikely to become viable drugs.

Docking/Screening: The filtered library is then screened against a specific protein target using docking software or other VS methods to predict binding affinity and pose. arxiv.org

Hit Identification: Compounds with the best predicted scores are selected as "hits" for further investigation and chemical synthesis. frontiersin.org Advanced machine learning models and even large language models are now being integrated into this process to analyze targets and generate novel molecular requirements for screening. arxiv.org

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or ADME properties. chemrxiv.org The this compound structure contains two key heterocyclic rings—piperidine and pyridine—both of which are common targets for bioisosteric replacement.

Computational studies and exit vector analysis are used to evaluate the geometric and electronic similarity of potential bioisosteres to the original fragment. chemrxiv.org For the piperidine ring, which is a dominant fragment in drug discovery, replacements are often sought to improve the ADME profile or to introduce conformational rigidity. researchgate.net One computationally investigated strategy involves the use of 4H-Dewar pyridines as rigid, programmable isosteres of both equatorially and axially substituted piperidines. chemrxiv.orgresearchgate.net These strained bicyclic systems offer different spatial arrangements and exit vectors compared to the flexible piperidine ring. chemrxiv.org

The pyridine ring can also be replaced to modulate a compound's properties. In the development of Glycine (B1666218) Transporter 1 (GlyT1) inhibitors, a bioisosteric replacement strategy was employed by mimicking the pyridine ring of a known inhibitor, leading to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives. rsc.org In other contexts, nonclassical bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been explored as effective mimics for phenyl rings, a strategy that can be adapted for the pyridine ring to alter properties like metabolic stability. acs.org

The table below summarizes some of the bioisosteric replacement strategies that have been computationally explored for moieties within the this compound framework.

| Original Moiety | Investigated Bioisostere | Primary Rationale for Replacement | Reference |

|---|---|---|---|

| Piperidine Ring | 4H-Dewar Pyridine | Introduce conformational rigidity; improve ADME profile. | researchgate.net, chemrxiv.org |

| Pyridine Ring | Benzo[d]isoxazole | Mimic the electronics and geometry of the original ring to retain activity while exploring new chemical space. | rsc.org |

| Pyridine Ring | Bicyclo[1.1.1]pentane (BCP) | Serve as a saturated, non-aromatic mimic to improve metabolic properties. | acs.org |

| Pyridine Ring | Cubane | Act as a 3D phenyl/heterocycle mimic to explore novel vector space and interactions. | acs.org |

| Dichloropyridine | 2-Difluoromethylpyridine | Preserve π-stacking capability while potentially enhancing hydrophobic packing and reducing metabolic oxidation. | smolecule.com |

Biological and Biomedical Research Applications of 4 Piperidin 4 Yl Pyridine Derivatives

Medicinal Chemistry and Drug Discovery Initiatives

The inherent modularity of the 4-(piperidin-4-yl)pyridine core, with potential for substitution at both the piperidine (B6355638) nitrogen and various positions on the pyridine (B92270) ring, makes it an attractive starting point for the design of target-specific modulators. Researchers have successfully exploited this scaffold to develop potent and selective inhibitors for various enzymes implicated in disease.

Target-Specific Modulators

Derivatives of this compound have proven to be particularly effective as enzyme inhibitors, demonstrating the adaptability of this chemical framework to fit into the active sites of diverse enzyme families.

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator involved in gene expression and is overexpressed in various cancers, making it a validated therapeutic target. frontiersin.orgnih.gov The development of 3-(piperidin-4-ylmethoxy)pyridine-containing compounds has yielded potent LSD1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the basic amine group of the piperidine moiety for inhibitor recognition and binding to LSD1. nih.gov

In one study, the introduction of a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core led to compounds with Ki values as low as 29 nM. nih.gov These inhibitors demonstrated high selectivity (over 160-fold) against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Kinetic studies suggest these compounds act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov

Crystallographic studies of a reversible LSD1 inhibitor bearing a 4-piperidinylmethoxy group revealed that the piperidine ring interacts with key residues Asp555 and Asn540 in the active site. nih.gov The 4-cyanophenyl group of this derivative was found to form a hydrogen bond with Lys661, a critical residue for the demethylation reaction. nih.gov These findings provide a structural basis for the rational design of more potent and selective reversible LSD1 inhibitors. nih.gov

Table 1: LSD1 Inhibitory Activity of this compound Derivatives

| Compound | Description | LSD1 Ki (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |

| Derivative 1 | 3-(piperidin-4-ylmethoxy)pyridine core | 29 | >160-fold | >160-fold |

| Derivative 2 | 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | Submicromolar potency | Not Reported | Not Reported |

Data sourced from multiple research publications. nih.govnih.gov

Thrombin (factor IIa) is a crucial serine protease in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic disorders. nih.gov A series of nonpeptide direct thrombin inhibitors has been developed based on the 1-(pyridin-4-yl)piperidine-4-carboxamide structure. nih.govnih.gov

Starting from a weakly active 1-amidinopiperidine derivative, optimization of the P1 and P4 binding moieties led to the identification of highly potent and selective thrombin inhibitors. nih.gov One notable derivative demonstrated excellent fIIa inhibition with a Ki of 6 nM. nih.gov This compound also exhibited significant in vitro anticoagulant activity. nih.gov

Table 2: Thrombin and Factor Xa Inhibitory Activity of a 1-(Pyridin-4-yl)piperidine-4-carboxamide Derivative

| Compound | Thrombin (fIIa) Ki (nM) | Factor Xa Ki (µM) | Selectivity (fXa/fIIa) |

| Optimized Derivative | 6 | 5.64 | ~940-fold |

Data sourced from a study on direct thrombin inhibitors. nih.gov

Factor Xa (fXa) is another critical enzyme in the coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. doi.org The same series of 1-(pyridin-4-yl)piperidine-4-carboxamide derivatives developed as thrombin inhibitors was also evaluated for fXa inhibitory activity. nih.gov While the primary focus was on thrombin, the lead compound showed weak anti-Xa activity with a Ki value of 5.64 µM, indicating a high degree of selectivity for thrombin over Factor Xa. nih.gov This highlights the potential for fine-tuning the this compound scaffold to achieve selectivity between closely related serine proteases.

Glycine (B1666218) transporter 1 (GlyT1) plays a crucial role in regulating glycine levels in the brain, which in turn modulates N-methyl-D-aspartate (NMDA) receptor function. jst.go.jp Inhibition of GlyT1 is a promising therapeutic strategy for schizophrenia. jst.go.jprsc.org The this compound framework has been incorporated into the design of potent and selective GlyT1 inhibitors. nih.gov

A series of 4-benzoylpiperidine derivatives were developed through bioisosteric replacement and by mimicking the pyridine ring of a known GlyT1 inhibitor. rsc.org This effort led to a compound with an IC50 of 30 nM. rsc.org Further optimization to improve blood-brain barrier penetration resulted in the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928) derivatives, which also demonstrated high potency and selectivity for GlyT1. rsc.org Another research effort led to the identification of a potent GlyT1 inhibitor with an IC50 of 1.8 nM. nih.gov

Table 3: GlyT1 Inhibitory Activity of Piperidine Derivatives

| Compound Series | Lead Compound IC50 (nM) |

| 4-Benzoylpiperidine Derivatives | 30 |

| 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | 1.8 |

Data sourced from studies on GlyT1 inhibitors. rsc.orgnih.gov

Enzyme Inhibitors

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that plays a crucial role in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol (24HC). acs.orgnih.govresearchgate.net The pharmacological inhibition of CH24H is being investigated as a potential therapeutic strategy for neurological disorders characterized by neuronal hyperexcitation. acs.org

Researchers have designed and synthesized novel 4-arylpyridine derivatives as potent and selective CH24H inhibitors. acs.orgq4cdn.com Structure-based drug design, guided by X-ray co-crystal structures of hit compounds, has been a key strategy in the development of these inhibitors. acs.orgnih.gov For instance, the 4-arylpyridine scaffold was identified as a promising fragment for CH24H inhibition, with the pyridine nitrogen directly ligating to the heme iron in the enzyme's active site and the aryl group engaging in hydrophobic interactions. acs.orgq4cdn.com

Optimization of these derivatives has led to the discovery of highly potent and selective inhibitors. For example, the introduction of a piperidin-4-yl group at the 3-position of a 4-phenylpyridine (B135609) scaffold yielded a compound with an IC₅₀ value of 950 nM against human CH24H. acs.org Further modifications, such as replacing the piperidin-4-yl group with a piperazinyl or phenyl group, significantly enhanced the inhibitory activity. acs.org

One notable example is soticlestat (B610926) (TAK-935), a potent and selective CH24H inhibitor with a 4-arylpyridine core. acs.orgresearchgate.netrcsb.org Soticlestat, identified as ((4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone), demonstrated an IC₅₀ of 7.4 nM. acs.orgresearchgate.netq4cdn.comrcsb.org Another promising inhibitor, a 4-(4-methyl-1-pyrazolyl)pyridine derivative, showed an IC₅₀ of 8.5 nM and exhibited brain penetration and reduction of 24HC levels in mice. nih.govacs.org

The following table summarizes the inhibitory activities of selected this compound derivatives against CH24H.

| Compound | Modification | IC₅₀ (nM) against human CH24H | Reference |

| 3 | 3-(Piperidin-4-yl)-4-phenylpyridine | 950 | acs.org |

| 4 | Replacement of piperidin-4-yl with piperazinyl | 52 | acs.org |

| 5 | Replacement of piperidin-4-yl with phenyl | 74 | acs.org |

| 6 | Introduction of piperidin-1-yl on the pyridine ring | 8.1 | acs.org |

| 3a | 4-Benzylpiperidine derivative | 110 | acs.orgq4cdn.com |

| 3f | Introduction of a 4-hydroxyl group on the piperidine ring | 2.7 | acs.org |

| 3h | Removal of the benzyl (B1604629) group | 7700 | acs.orgq4cdn.com |

| 3v (Soticlestat) | (4-benzyl-4-hydroxypiperidin-1-yl)(2,4′-bipyridin-3-yl)methanone | 7.4 | acs.orgresearchgate.netq4cdn.comrcsb.org |

| 17 | 4-(4-methyl-1-pyrazolyl)pyridine derivative | 8.5 | nih.govacs.org |

| 2a | Methyl 5-methyl-2-(pyridine-4-yl)benzoate | 1900 | acs.orgq4cdn.com |

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govresearchgate.netacs.org The piperidine nucleus is a versatile scaffold for developing MAO inhibitors. researchgate.netacs.org

Research has shown that piperine, a natural compound containing a piperidine moiety, exhibits inhibitory activity against both MAO-A and MAO-B. nih.gov This has spurred the development of synthetic piperidine derivatives as more potent and selective MAO inhibitors. acs.org For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most showing higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 from this series was a potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM. mdpi.com

Another approach involved creating hybrid molecules combining the benzylpiperidine moiety of donepezil (B133215) with other pharmacophores to target both MAO and cholinesterases. acs.org Derivatives of 1-benzylpiperidin-4-yl were found to be potent against MAO-A. acs.org The substitution pattern on the piperidine ring has been shown to influence the inhibitory activity and selectivity. acs.org

The table below presents the MAO inhibitory activity of representative piperidine derivatives.

| Compound | Target | IC₅₀ (µM) | Reference |

| Piperine | MAO-A (rat brain) | 49.3 | nih.gov |

| Piperine | MAO-B (rat brain) | 91.3 | nih.gov |

| S5 | MAO-B | 0.203 | mdpi.com |

| S16 | MAO-B | 0.979 | mdpi.com |

| S15 | MAO-A | 3.691 | mdpi.com |

| Compound 7 | hMAO-A | 15.38 | nih.gov |

| Compound 17c | hMAO-A | 16.11 | nih.gov |

| Compound 35 | MAO-A (rat liver) | 0.0052 | acs.org |

| Compound 35 | MAO-B (rat liver) | 0.043 | acs.org |

SHP2 Inhibitors

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical component of multiple signaling pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT. sci-hub.senih.gov It is implicated in various cancers and is a target for cancer therapy. sci-hub.senih.govmdpi.comnih.gov

Novel SHP2 inhibitors have been designed using scaffold hopping from known inhibitors like SHP099. sci-hub.senih.gov This has led to the discovery of pyridine derivatives with a this compound-like core that show potent and selective SHP2 inhibition. sci-hub.senih.gov For instance, compound (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol (11a) was identified as a highly potent and selective SHP2 inhibitor with an IC₅₀ value of 1.36 μM. sci-hub.senih.gov

Molecular docking studies have provided insights into the binding modes of these inhibitors, which typically occupy the allosteric "tunnel" site at the interface of the N-SH2, C-SH2, and PTP domains. nih.gov This stabilizes the auto-inhibited, inactive conformation of SHP2. nih.gov The development of these inhibitors has also involved creating conformationally restricted bicyclic structures. nih.gov The optimized compound, JAB-3312, exhibited a SHP2 binding Kd of 0.37 nM and an enzymatic IC₅₀ of 1.9 nM. acs.org

The inhibitory activities of several this compound-related SHP2 inhibitors are shown in the table below.

| Compound | Modification | IC₅₀ (µM) | Reference |

| 11a | (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol | 1.36 | sci-hub.senih.gov |

| JAB-3312 | Optimized pyrazolopyrazine-based allosteric inhibitor | 0.0019 | acs.org |

| 4 | Spirocyclic system | 0.0023 | acs.org |

| 22 | Pyridine derivative | 0.0031 | acs.org |

| 6j | Elongated amino substituent on piperidine ring | 2.168 | nih.gov |

| 6k | Cyclized counterpart of 6j | 1.724 | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. mdpi.comnih.govresearchgate.net The development of dual inhibitors targeting both enzymes is of significant interest. mdpi.comnih.gov

Derivatives based on a pyridyl-pyridazine moiety have been synthesized and evaluated as dual cholinesterase inhibitors. mdpi.comnih.gov Molecular docking and dynamics simulations have been used to understand the binding interactions of these compounds with AChE and BuChE. mdpi.comnih.gov For example, a novel pyridazine-containing compound, Compound 5, showed potential as a dual inhibitor with favorable pharmacokinetic properties. mdpi.comnih.gov

Another class of inhibitors, 6-chloro-pyridonepezils, were designed by combining the N-benzylpiperidine moiety of donepezil with a 2-chloropyridine-3,5-dicarbonitrile (B1600407) ring system. bohrium.com These compounds were found to be potent cholinesterase inhibitors in the submicromolar range, with some showing selectivity for either AChE or BuChE, and others acting as dual inhibitors. bohrium.com

The table below lists the inhibitory activities of some piperidine-based cholinesterase inhibitors.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| Compound 5 | AChE | -10.21 kcal/mol (Binding Affinity) | mdpi.comnih.gov |

| Compound 5 | BuChE | -13.84 kcal/mol (Binding Affinity) | mdpi.comnih.gov |

| 6-chloro-pyridonepezil 8 | hAChE | 0.013-0.054 | bohrium.com |

| 6-chloro-pyridonepezil 6 | hBuChE | 0.47 | bohrium.com |

| Compound 7c | AChE | 6.62 | core.ac.uk |

| Compound 7c | BuChE | 13.78 | core.ac.uk |

Protein Kinase B (Akt) Inhibitors

Protein kinase B (Akt) is a serine/threonine protein kinase that is a key component of intracellular signaling pathways regulating cell growth and survival. nih.govacs.org Its frequent deregulation in cancer makes it an attractive target for antitumor agents. nih.govacs.org

The this compound scaffold has been incorporated into the design of potent and selective Akt inhibitors. nih.govrsc.org Researchers have developed 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as ATP-competitive inhibitors of Akt. nih.govacs.org These compounds have shown nanomolar inhibitory potency and selectivity for Akt over other kinases like PKA. nih.govacs.org

Optimization of a 4-amino-4-benzylpiperidine series led to compounds with improved oral bioavailability and in vivo antitumor activity. nih.govacs.org For example, compound 10h, a pan-AKT inhibitor, demonstrated cellular AKT inhibition and induced apoptosis in prostate cancer cells. nih.govrsc.org It showed high potency in both AKT1 inhibition (IC₅₀ = 24.3 nM) and inhibition of PC-3 cell proliferation (IC₅₀ = 3.7 μM). nih.gov

The inhibitory activities of several this compound-based Akt inhibitors are presented in the table below.

| Compound | Target | IC₅₀ | Reference |

| 2 (CCT128930) | PKBβ | Potent, ATP-competitive | nih.govacs.org |

| 10h | AKT1 | 24.3 nM | nih.gov |

| 10h | PC-3 cell proliferation | 3.7 μM | nih.gov |

| AZD5363 | All Akt isoforms | ≤10 nM | nih.gov |

Receptor Ligands

The this compound scaffold has been utilized in the development of ligands for various receptors, including histamine (B1213489) and sigma receptors. nih.govnih.govacs.org These receptors are involved in a range of physiological processes, and their modulation can have therapeutic benefits.

Dual histamine H3 (H₃R) and sigma-1 (σ₁) receptor ligands based on the piperidine structure have been investigated for the treatment of pain. nih.govacs.org The piperidine moiety is considered a critical structural feature for dual H₃/σ₁ receptor activity. nih.gov For instance, 4-pyridylpiperidine derivatives were found to be more potent at both sigma receptors compared to unsubstituted piperidines. acs.org

The affinity of these ligands is influenced by the substituents on the piperidine and pyridine rings. nih.govacs.org Docking studies have helped to elucidate the molecular interactions involved in ligand-receptor binding. nih.gov

The binding affinities of some this compound derivatives for H₃ and sigma receptors are shown below.

| Compound | Receptor | Kᵢ (nM) | Reference |

| 12 | hH₃R | 7.7 | acs.org |

| 12 | σ₁R | 4.5 | acs.org |

| 12 | σ₂R | 10 | acs.org |

| 13 | hH₃R | 24.2 | acs.org |

| 13 | σ₁R | 5.6 | acs.org |

| 13 | σ₂R | 4 | acs.org |

| 14 | hH₃R | 69 | acs.org |

| 14 | σ₁R | 3.3 | acs.org |

| 14 | σ₂R | 29 | acs.org |

Histamine H1 Receptor Antagonists

Histamine is a crucial chemical messenger involved in physiological processes and is synthesized from histidine. rsc.org It interacts with four subtypes of G protein-coupled receptors (GPCRs), namely H1, H2, H3, and H4, each with distinct physiological roles. rsc.org The antagonistic effect on histamine receptors, particularly the H1 subtype, is a key strategy for developing anti-allergic medications. rsc.org

Clinically used H1 receptor antagonists are categorized based on their chemical structures, including ethylenediamine, amino ether, propylamine, tricyclic, piperazine (B1678402), and piperidine antagonists. rsc.org Derivatives of this compound fall under the piperidine class of H1 receptor antagonists. researchgate.net Research has focused on designing and synthesizing novel compounds within this class to improve their efficacy and selectivity. rsc.org For instance, Fexofenadine, a selective and non-sedating H1 receptor antagonist, is a notable example of a piperidine derivative used in clinical practice. rsc.org The development of such compounds often involves multi-step synthetic routes, which researchers continue to optimize for better yields and versatility. rsc.org

Some piperidine derivatives have been identified as dual-acting ligands, targeting both histamine H3 and sigma-1 receptors, which could offer new therapeutic avenues for pain management. acs.orgacs.org

Sigma (σ1/σ2) Receptor Ligands

Sigma receptors (σRs), comprising σ1 and σ2 subtypes, have been a subject of extensive research due to their involvement in various neurological and psychiatric disorders. nih.govresearchgate.net The recently cloned σ2 receptor (TMEM97) is implicated in cholesterol biosynthesis and the pathology of cancer and neurological conditions. nih.gov

Derivatives of this compound have been investigated as ligands for sigma receptors. nih.govugr.es The piperidine moiety is considered a key structural feature for achieving affinity towards both σ1 and σ2 receptors. ugr.es Studies have shown that certain piperidine-based derivatives exhibit mixed affinity for both subtypes. nih.gov For example, some compounds have shown high affinity for the σ1 receptor with Ki values in the nanomolar range and significant selectivity over the σ2 subtype. researchgate.net

The development of dual-targeting compounds that act on both histamine H3 and sigma-1 receptors has also been a focus of research, with some this compound derivatives showing promise in this area. acs.orgacs.org Molecular modeling studies have been employed to understand the interactions between these ligands and the sigma-1 receptor, aiding in the design of more potent and selective compounds. researchgate.netugr.es

Below is a table summarizing the binding affinities of selected this compound derivatives for sigma receptors.

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |

| 4-(Pyridin-4-yl)piperidine derivative | σ1R | 3.64 nM | ugr.es |

| 4-(Pyridin-4-yl)piperidine derivative | hH3R | 7.70 nM | ugr.es |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | hσ1R | 1.45 nM | researchgate.net |

| 4-pyridylpiperidine derivative 12 | σ1R | 4.5 nM | acs.org |

| 4-pyridylpiperidine derivative 13 | σ1R | 5.6 nM | acs.org |

| 4-pyridylpiperidine derivative 14 | σ1R | 3.3 nM | acs.org |

| 4-pyridylpiperidine derivative 12 | σ2R | 10 nM | acs.org |

| 4-pyridylpiperidine derivative 13 | σ2R | 4 nM | acs.org |

| 4-pyridylpiperidine derivative 14 | σ2R | 29 nM | acs.org |

P2X7 Receptor Antagonists

The P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP, is predominantly found on immune cells and is involved in inflammatory processes. google.comuniba.it Antagonists of the P2X7 receptor are being explored for their therapeutic potential in a range of conditions, including inflammatory disorders, neurodegenerative diseases, and pain. google.comgoogle.com

Research has led to the development of various chemical classes of P2X7 receptor antagonists. uniba.it Among these, derivatives containing a piperidine or piperazine moiety have been a subject of interest. epo.orgacs.org For instance, novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines have been synthesized and characterized as potent and selective brain-penetrant P2X7 antagonists. acs.org Optimization of these structures has focused on improving their pharmacokinetic properties and potency at both human and rodent P2X7 ion channels. acs.org

The following table presents examples of P2X7 receptor antagonists based on piperidine-containing scaffolds.

| Compound Series | Key Structural Features | Therapeutic Target | Reference |

| 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines | Methyl-substituted tetrahydropyridine (B1245486) ring | P2X7 Receptor | acs.org |

| Piperidine and Piperazine derivatives | Heterocyclic core | P2X7 Receptor | epo.org |

| 4-benzoyl-1-substituted-piperazin-2-one derivatives | Piperazinone scaffold | P2X7 Receptor | google.com |

Dopamine (B1211576) Receptors (D1, D2, D3) and Serotonin (B10506) Receptors (5-HT1A, 5-HT2A) Modulators

Derivatives of this compound have been investigated for their ability to modulate dopamine and serotonin receptor systems, which are critical targets for the treatment of various central nervous system (CNS) disorders, including schizophrenia and depression. nih.govgoogle.comacs.org

The 4-(piperidin-4-yl)piperazine scaffold serves as a key intermediate in the synthesis of potent dopamine D2 receptor antagonists and serotonin receptor modulators. For example, certain derivatives have shown high binding affinity for the D2 receptor, with Ki values in the nanomolar range.

In the context of schizophrenia treatment, multi-target ligands that interact with dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors are of particular interest. nih.gov Research has focused on designing compounds based on indazole and piperazine scaffolds to achieve a desired receptor profile. nih.gov The introduction of a pyridin-4-yl substituent has been shown to influence the activity of these compounds at serotonin receptors. nih.gov

Furthermore, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed as biased agonists of the serotonin 5-HT1A receptor. acs.org One such derivative, (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204), has demonstrated high affinity and selectivity for the 5-HT1A receptor over other monoaminergic receptors. acs.org

The table below highlights the receptor binding affinities of selected derivatives.

| Compound/Derivative | Receptor Target | Binding Affinity (Ki or pKi) | Reference |

| 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine | D2DAR | 30.6 nM (Ki) | |